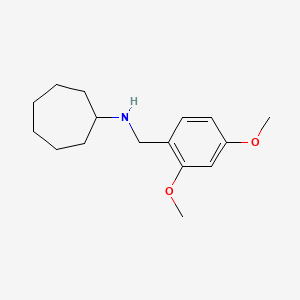![molecular formula C15H19ClN2O2S B5729815 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide](/img/structure/B5729815.png)
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide, also known as CPP, is a synthetic compound that has been extensively studied in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Mécanisme D'action
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, an essential co-agonist of the NMDA receptor, and thereby blocks the activation of the receptor. This results in the inhibition of calcium influx into the neuron, which is necessary for the induction of LTP.
Biochemical and Physiological Effects:
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has been shown to modulate various biochemical and physiological processes in the brain. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has been shown to block the induction of LTP, which is thought to be a cellular mechanism underlying learning and memory. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has also been shown to modulate pain processing by blocking the activation of the NMDA receptor in the dorsal horn of the spinal cord. In addition, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which allows for the precise modulation of NMDA receptor activity. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide in lab experiments. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide and the NMDA receptor. One area of research is the development of novel compounds that can selectively modulate the activity of the NMDA receptor. Another area of research is the study of the role of the NMDA receptor in various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. Finally, there is a need for further research into the mechanisms underlying the neuroprotective effects of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide and other NMDA receptor antagonists.
Méthodes De Synthèse
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide can be synthesized by reacting piperidine-4-carboxylic acid with 4-chlorobenzenethiol, followed by acylation with 3-bromopropionyl chloride. The resulting product is then treated with ammonia to yield 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has been shown to block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has also been used to study the role of the NMDA receptor in pain processing, addiction, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanylpropanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c16-12-1-3-13(4-2-12)21-10-7-14(19)18-8-5-11(6-9-18)15(17)20/h1-4,11H,5-10H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPCGMYOAYOFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-Chlorophenyl)sulfanyl]propanoyl}piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5729737.png)


![methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5729756.png)




![N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5729792.png)
![N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5729807.png)
![N-[5-(2-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5729809.png)

